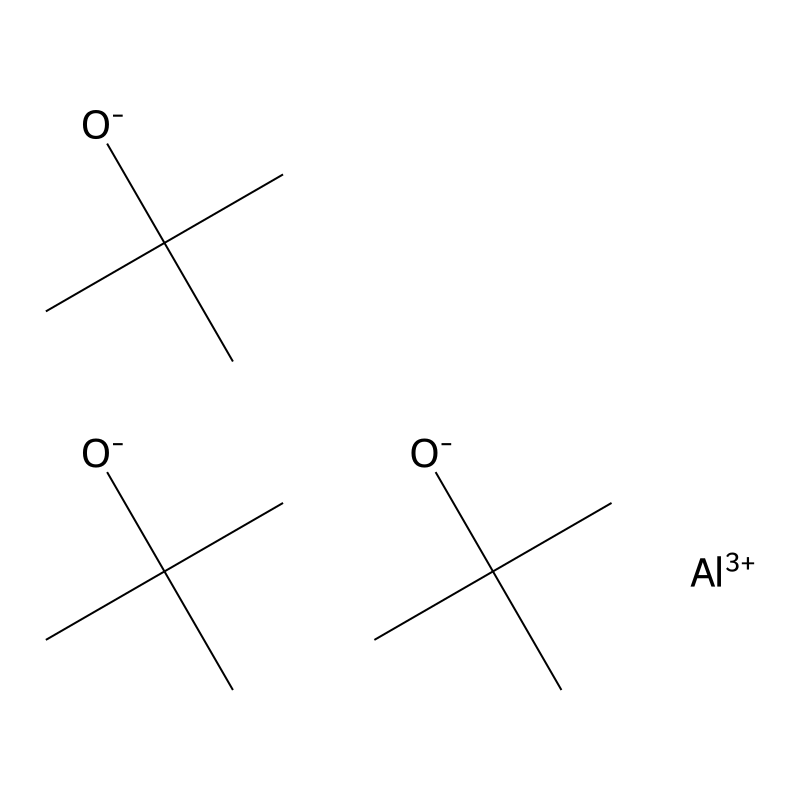

Aluminum tert-butoxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Oppenauer Oxidation:

Aluminum tert-butoxide serves as a key reagent in the Oppenauer oxidation reaction. This reaction converts primary and secondary alcohols to their corresponding ketones by utilizing a hydrogen acceptor, typically acetone. The Lewis acidity of Al(O-t-Bu)3 facilitates the abstraction of a hydride ion from the alcohol, leading to the formation of the ketone.

Meerwein–Ponndorf–Verley Reduction:

Similar to the Oppenauer oxidation, Al(O-t-Bu)3 acts as a catalyst in the Meerwein–Ponndorf–Verley (MPV) reduction. This reaction transforms ketones into their corresponding alcohols using another carbonyl compound, often isopropanol, as the hydrogen donor. The Lewis acid again plays a crucial role by activating the carbonyl group of the ketone, enabling the transfer of a hydride ion from the isopropanol.

Synthesis of 1,1,2-Triethoxyethene:

Aluminum tert-butoxide finds use in the preparation of 1,1,2-triethoxyethene, a versatile organic intermediate. The reaction involves the treatment of 1,1,2,2-tetraethoxyethane with Al(O-t-Bu)3, followed by the elimination of ethanol. The Lewis acidity of the catalyst promotes the cleavage of the C-O bond and subsequent ethane elimination, leading to the formation of the desired triethoxyethene.

Other Applications:

Beyond the specific examples mentioned, aluminum tert-butoxide also finds use in various other organic transformations, including:

- Friedel–Crafts alkylations

- Pinacol rearrangements

- Cyclizations

Aluminum tert-butoxide is an organometallic compound with the molecular formula and a molecular weight of approximately 246.32 g/mol. It appears as a light yellow powder and is characterized by its high solubility in organic solvents such as alcohols, benzene, toluene, and xylene. The compound is sensitive to moisture and can cause severe skin burns and eye damage upon contact .

Aluminum tert-butoxide is primarily used as a reagent in various organic synthesis reactions, including the Oppenauer oxidation of alcohols to ketones and the Meerwein-Ponndorf-Verley reduction of ketones. It also plays a role in the preparation of 1,1,2-triethoxyethene through reactions with 1,1,2,2-tetraethoxyethane .

- Toxicity: Limited data exists on the specific toxicity of Al(OC(CH3)3)3. However, aluminum compounds can be generally irritating to the skin, eyes, and respiratory system [].

- Flammability: Flammable, ignites readily in contact with heat or open flames [].

- Reactivity: Reacts violently with water, releasing flammable tert-butanol [].

- Oppenauer Oxidation: This reaction involves the conversion of alcohols to ketones using aluminum tert-butoxide as a catalyst.

- Meerwein-Ponndorf-Verley Reduction: In this process, ketones are reduced to alcohols.

- Aldol Condensation: Aluminum tert-butoxide can facilitate the condensation of ketones to form larger carbon chains .

- Reactions with Acetyl Chloride: Studies have shown that aluminum tert-butoxide reacts with acetyl chloride, leading to various products through nucleophilic substitution mechanisms .

Aluminum tert-butoxide can be synthesized through several methods:

- Reaction with Tert-Butyl Alcohol: A common synthesis route involves reacting aluminum metal with tert-butyl alcohol in the presence of mercuric chloride. This method yields aluminum tert-butoxide along with other by-products .

- Recrystallization: The compound can be purified by recrystallization from solvents like benzene. Sublimation techniques may also be employed under controlled conditions .

Aluminum tert-butoxide has various applications in both industrial and research settings:

- Catalyst in Organic Reactions: It serves as a catalyst for oxidation and reduction reactions in organic synthesis.

- Material Science: The compound is utilized in the production of advanced materials and coatings due to its reactivity and ability to form complexes with other compounds.

- Chemical Research: Researchers employ aluminum tert-butoxide for studying reaction mechanisms and developing new synthetic pathways .

Studies on the interactions of aluminum tert-butoxide focus primarily on its reactivity with various organic substrates. For instance, its role in facilitating aldol reactions or its behavior when combined with acetyl chloride provides insights into its reactivity patterns and potential applications in synthetic chemistry .

Several compounds share similarities with aluminum tert-butoxide, particularly in their structure or reactivity:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Aluminum triisopropoxide | C12H27AlO3 | Used similarly as a reagent; more sterically hindered. |

| Aluminum diethylphosphinate | C10H23AlO3P | Used in organometallic chemistry; different functional groups. |

| Aluminum acetylacetonate | C15H21AlO5 | Acts as a precursor for aluminum oxide; different reactivity profile. |

| Aluminum isopropoxide | C9H21AlO3 | Commonly used in sol-gel processes; similar catalytic properties. |

Uniqueness of Aluminum Tert-Butoxide

Aluminum tert-butoxide is unique due to its specific applications in oxidation reactions and its role as a versatile reagent in organic synthesis. Its ability to facilitate both oxidation and reduction processes distinguishes it from other aluminum alkoxides, which may have more limited reactivity profiles or different applications.

Direct Reaction of Aluminum with Tert-Butanol

The most straightforward synthesis involves reacting aluminum metal with tert-butanol. Early methods employed amalgamated aluminum to accelerate the reaction, as mercury disrupts the oxide layer on aluminum, enabling efficient alkoxide formation. A representative procedure involves refluxing 40 g of amalgamated aluminum turnings with 200 mL of anhydrous tert-butanol under inert conditions. The reaction, typically conducted at 80–85°C, produces aluminum tert-butoxide with yields exceeding 80% after 12–24 hours.

Critically, this method fails for bulkier alcohols like tert-amyl alcohol due to steric hindrance, underscoring the unique reactivity of tert-butanol. Modern adaptations utilize activated aluminum compacts pretreated thermally to form stable emissions in the metal matrix, enhancing dissolution rates in tert-butanol.

Alcohol Interchange Reactions

Transesterification between aluminum isopropoxide (Al(OⁱPr)₃) and tert-butanol offers an alternative route. This method circumvents direct aluminum handling and achieves higher purity. For instance, refluxing Al(OⁱPr)₃ with excess tert-butanol in benzene facilitates ligand exchange, yielding Al(OC(CH₃)₃)₃. Nuclear magnetic resonance (NMR) studies confirm that tert-butoxide groups participate in bridging, dispelling earlier claims about steric inhibition.

Industrial variants employ chemical modifiers like acetylacetone to stabilize intermediates and prevent gel formation during interchange. Optimal conditions require a molar ratio of 3:1 tert-butanol to aluminum isopropoxide and reaction times exceeding 8 hours.

Industrial Production Techniques

Large-scale production leverages continuous reactors to improve efficiency. Patent US5455019A details a high-shear mixer system where aluminum alkoxides and water are fed continuously into a tank or pipeline reactor. For aluminum tert-butoxide, this approach achieves a shear rate of 33,400–88,000 s⁻¹, ensuring rapid mixing and uniform particle size distribution.

Table 1: Industrial Reaction Parameters for Aluminum tert-Butoxide Synthesis

| Parameter | Value | Source |

|---|---|---|

| Reactor Type | Tank or pipeline continuous | |

| Shear Rate | 33,400–88,000 s⁻¹ | |

| Temperature | 40–70°C | |

| Molar Ratio (H₂O/Al) | 1.5:1 to 6:1 | |

| Residence Time | 15 seconds to 2 minutes |

Recent advances include the Hydrimet process, which integrates electrolysis and hydrogenation for in-situ regeneration of aluminum tert-butoxide precursors.

Purification and Crystallization Protocols

Purification typically involves vacuum sublimation or recrystallization from aromatic solvents. Sublimation at 180°C under 0.02–0.03 mm Hg pressure removes volatile impurities, yielding a white crystalline product. For laboratory-scale purification, benzene or toluene recrystallization followed by drying under vacuum produces >98% purity.

Commercial grades (99.9–99.999%) require additional steps:

- Vacuum Distillation: Separates residual tert-butanol and lower alkoxides.

- Rectification: Fractional distillation in columns with >20 theoretical plates achieves ultrahigh purity.

- Inert Packaging: Stored under argon or nitrogen to prevent hydrolysis.

Table 2: Physical Properties of Aluminum tert-Butoxide

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 246.33 g/mol | |

| Melting Point | ~200°C | |

| Density | 1.0251 g/cm³ | |

| Solubility | Benzene, THF, alcohols | |

| Stability | Moisture-sensitive |

Lewis Acid Behavior in Organic Transformations

Aluminum tert-butoxide functions as a strong Lewis acid by virtue of its electron-deficient aluminum center, which readily coordinates to electron-rich substrates. This coordination polarizes bonds in reactants, lowering activation energies for nucleophilic attacks. For instance, in carbonyl activation, the aluminum center binds to carbonyl oxygen atoms, enhancing electrophilicity and enabling subsequent hydride or alkyl transfers [4] [5]. This behavior is critical in reactions such as the Oppenauer oxidation, where aluminum tert-butoxide activates ketones or aldehydes for alcohol oxidation [4].

The compound’s Lewis acidity is modulated by its tert-butoxy ligands, which provide steric bulk while stabilizing the aluminum center through electron donation. This balance between steric protection and electronic stabilization allows aluminum tert-butoxide to selectively activate substrates without inducing over-coordination or decomposition [2] [6].

Role in Oppenauer Oxidation and Meerwein-Ponndorf-Verley Reductions

Aluminum tert-butoxide is a cornerstone catalyst in the Oppenauer oxidation, where secondary alcohols are oxidized to ketones using acetone as the hydride acceptor. The mechanism involves a six-membered transition state (Fig. 1):

- Aluminum tert-butoxide coordinates to the alcohol’s oxygen, forming an alkoxide intermediate.

- Hydride transfer occurs from the β-carbon of the alcohol to the carbonyl carbon of acetone.

- The resulting ketone is released, regenerating the catalyst [4] [5].

Conversely, in the Meerwein-Ponndorf-Verley (MPV) reduction, the reverse process reduces ketones to alcohols using sacrificial alcohols like isopropanol. Here, aluminum tert-butoxide facilitates hydride transfer from the alcohol to the carbonyl group, again via a cyclic transition state. The reaction’s reversibility is governed by the thermodynamic stability of the products, with aluminum tert-butoxide ensuring rapid equilibration [5] [6].

| Reaction Type | Substrate | Product | Key Role of Al(Ot-Bu)₃ |

|---|---|---|---|

| Oppenauer Oxidation | Secondary Alcohol | Ketone | Activates alcohol, stabilizes transition state |

| MPV Reduction | Ketone | Secondary Alcohol | Polarizes carbonyl, mediates hydride transfer |

Coordination Chemistry in 1,3-Chelation-Driven Reactions

Aluminum tert-butoxide exhibits a pronounced ability to form 1,3-chelate complexes with bifunctional substrates such as β-diketones or α,β-unsaturated carbonyl compounds. In these cases, the aluminum center simultaneously coordinates to two oxygen atoms separated by three carbon atoms, creating a rigid cyclic intermediate. This chelation effect:

- Enhances substrate electrophilicity.

- Directs regioselective attacks by constraining molecular conformations.

- Stabilizes transition states through secondary orbital interactions [6] [7].

For example, in aldol condensations, 1,3-chelation ensures enolate formation occurs preferentially at the α-position, favoring cross-coupling over self-condensation [6].

Mechanistic Insights from NMR and IR Spectroscopic Studies

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy have elucidated aluminum tert-butoxide’s coordination environment and reactivity. ²⁷Al NMR studies reveal a tetrahedral geometry around the aluminum center in solution, with chemical shifts between 90–100 ppm indicative of four-coordinate species [7]. Upon substrate binding, shifts to 70–80 ppm suggest expansion to five- or six-coordinate intermediates [7].

IR spectroscopy tracks carbonyl stretching frequencies (νC=O) during reactions. For instance, in Oppenauer oxidation, the νC=O of acetone shifts from ~1715 cm⁻¹ (free) to ~1680 cm⁻¹ (Al-coordinated), confirming Lewis acid activation [4]. Similarly, alcohol O–H stretches diminish upon alkoxide formation, corroborating substrate coordination [5].

Oligomeric Structures and Reactivity Trends

Aluminum tert-butoxide exists as a trimer [Al(Ot-Bu)₃]₃ in solid and solution states, with each aluminum center bridged by tert-butoxy ligands. This oligomeric structure:

- Reduces Lewis acidity compared to monomeric analogs due to electron donation from bridging oxygens.

- Limits substrate access, necessitating dissociation into smaller aggregates or monomers for catalytic activity [2] [3].

Reactivity trends correlate with oligomer stability. In non-polar solvents (e.g., toluene), the trimer predominates, slowing reactions. Polar solvents (e.g., THF) disrupt oligomers, generating monomeric species that enhance catalytic rates [3] [6]. Thermal dissociation at elevated temperatures further increases activity, enabling high-yield transformations under mild conditions [2].

Alcohol-Ketone Interconversion Reactions

Aluminum tert-butoxide serves as a highly effective catalyst for the bidirectional interconversion between alcohols and ketones through the Oppenauer oxidation and its reverse, the Meerwein-Ponndorf-Verley reduction [1] [2] [3]. These reactions represent some of the most well-established applications of this organometallic compound in synthetic organic chemistry.

Oppenauer Oxidation Mechanism and Applications

The Oppenauer oxidation, first developed by Rupert Viktor Oppenauer in 1937, utilizes aluminum tert-butoxide as a mild Lewis acid catalyst to selectively oxidize secondary alcohols to their corresponding ketones [4] [5]. The reaction proceeds through a six-membered transition state involving coordination of both the alcohol substrate and ketone oxidant to the aluminum center [1] [3]. Aluminum tert-butoxide demonstrated superior catalytic activity compared to aluminum isopropoxide for steroid oxidations, providing yields exceeding 90% under optimized conditions [4].

The mechanism involves initial alcohol coordination to aluminum, followed by formation of an aluminum alkoxide intermediate through ligand exchange with tert-butanol [6] [5]. Subsequently, acetone or cyclohexanone coordinates to the aluminum center, activating the carbonyl group for hydride transfer from the α-carbon of the alcohol substrate [3] [6]. This process results in formation of the desired ketone product and isopropanol as a byproduct.

Substrate Scope and Selectivity

Research demonstrates exceptional regioselectivity when applied to polyhydroxylated substrates, particularly steroids where the 3-hydroxyl group undergoes preferential oxidation [3]. The reaction tolerates various functional groups including amino groups, acetal groups, and halogens without interference [3] [6]. Primary alcohols can be oxidized to aldehydes under Oppenauer conditions, though competing aldol condensation reactions may limit yields [5].

Meerwein-Ponndorf-Verley Reduction

The reverse transformation, known as the Meerwein-Ponndorf-Verley reduction, employs aluminum tert-butoxide in combination with isopropanol to reduce ketones and aldehydes to their corresponding alcohols [2] [3]. This reaction provides excellent stereochemical control, particularly valuable for asymmetric synthesis applications [4].

| Reaction Parameter | Oppenauer Oxidation | Meerwein-Ponndorf-Verley Reduction |

|---|---|---|

| Temperature Range | 100-150°C | Room temperature to reflux |

| Typical Yields | 80-95% | 75-90% |

| Reaction Time | 2-12 hours | 1-6 hours |

| Selectivity | High for secondary alcohols | Excellent stereoselectivity |

Diels-Alder Catalysis and Cycloaddition Reactions

Aluminum tert-butoxide functions as an effective Lewis acid catalyst for Diels-Alder cycloaddition reactions, significantly enhancing both reaction rates and stereoselectivity [7] [8] [9]. The compound operates through coordination to electron-deficient dienophiles, lowering their LUMO energy and facilitating cycloaddition with electron-rich dienes.

Catalytic Mechanism and Electronic Effects

Recent computational studies reveal that aluminum tert-butoxide catalysis operates primarily through Pauli-lowering mechanisms rather than traditional LUMO-lowering effects [8]. The Lewis acid coordinates to carbonyl-containing dienophiles, polarizing occupied orbital density away from the reactive carbon-carbon double bond [8]. This reduces destabilizing steric Pauli repulsion between diene and dienophile, ultimately lowering activation barriers.

Enantioselective Catalysis Applications

Chiral aluminum complexes derived from aluminum tert-butoxide precursors demonstrate remarkable enantioselectivity in asymmetric Diels-Alder reactions [9] [10]. Oxazaborolidine-aluminum bromide complexes, prepared through modification of aluminum tert-butoxide, achieve enantioselectivities exceeding 97% for various diene-dienophile combinations [10]. These catalysts operate effectively at room temperature with catalyst loadings as low as 10 mol%.

Substrate Scope and Synthetic Applications

Aluminum tert-butoxide catalysis accommodates diverse dienophile classes including α,β-unsaturated aldehydes, ketones, and esters [7] [8]. The reaction tolerates various diene systems from simple 1,3-butadiene to complex cyclic structures [9]. Particularly noteworthy applications include synthesis of steroid intermediates, alkaloid precursors, and pharmaceutical building blocks [11].

| Catalytic System | Dienophile Class | Typical ee (%) | Temperature (°C) | Reaction Time |

|---|---|---|---|---|

| Al(OtBu)₃/Lewis base | α,β-Unsaturated aldehydes | 85-95 | -40 to 0 | 12-48 hours |

| Chiral Al complexes | Acroleins | 90-97 | -80 to 20 | 6-24 hours |

| Modified Al catalysts | Ketone dienophiles | 75-90 | 0 to 50 | 2-12 hours |

Biomass Conversion and Green Chemistry Initiatives

Aluminum tert-butoxide demonstrates significant potential in biomass conversion processes, particularly for transforming renewable feedstocks into value-added chemicals and biofuels [12] [13]. These applications align with contemporary green chemistry principles by utilizing sustainable starting materials and environmentally benign catalytic processes.

Cellulose and Hemicellulose Processing

Research indicates aluminum tert-butoxide effectively catalyzes depolymerization of cellulosic biomass through selective cleavage of glycosidic bonds [13]. The reaction proceeds under relatively mild conditions compared to traditional acid-catalyzed processes, reducing formation of undesirable degradation products such as hydroxymethylfurfural and levulinic acid [13].

Lignin Valorization Reactions

Aluminum alkoxide complexes, including aluminum tert-butoxide derivatives, facilitate lignin depolymerization through selective ether bond cleavage [12]. These processes convert lignin into aromatic monomers suitable for chemical synthesis applications, addressing a major challenge in biomass utilization where lignin traditionally represents a waste stream [12].

Biomass-Derived Chemical Synthesis

Aluminum tert-butoxide catalyzes conversion of biomass-derived platform molecules into higher-value chemicals [13]. Notable transformations include conversion of furfural to tetrahydrofurfuryl alcohol and transformation of levulinic acid to γ-valerolactone through transfer hydrogenation mechanisms [13]. These reactions demonstrate excellent atom economy and minimize waste generation.

Sustainable Process Development

Integration of aluminum tert-butoxide catalysis with renewable energy sources and solvent-free reaction conditions exemplifies green chemistry principles [12]. Life cycle assessment studies indicate significant reductions in environmental impact compared to petroleum-based synthetic routes [12].

Transesterification and Polymer Modification Reactions

Aluminum tert-butoxide serves as a versatile catalyst for transesterification reactions and polymer synthesis applications, offering excellent control over molecular weight, polymer architecture, and functional group incorporation [14] [15] [16].

Ring-Opening Polymerization Catalysis

Aluminum alkoxide complexes derived from aluminum tert-butoxide demonstrate exceptional activity for ring-opening polymerization of cyclic esters including ε-caprolactone and lactides [15] [16]. These catalysts provide living polymerization characteristics with narrow molecular weight distributions and predictable molecular weights [16].

The catalytic mechanism involves coordination of the cyclic ester monomer to the aluminum center, followed by nucleophilic attack by the alkoxide ligand [16]. This process generates a new aluminum alkoxide species capable of continued chain growth, enabling synthesis of well-defined polymers with controlled architectures [15].

Polymer Functionalization and Modification

Aluminum tert-butoxide facilitates post-polymerization modification reactions including transesterification with functional alcohols [14]. These transformations enable incorporation of reactive functional groups, bioactive moieties, or crosslinking sites into existing polymer backbones [15].

Industrial Polymerization Applications

Large-scale applications include production of biodegradable polyesters for packaging applications and biomedical devices [17] [16]. Aluminum tert-butoxide-based catalysts offer advantages including low toxicity, easy purification, and compatibility with industrial processing conditions [15].

| Polymer System | Catalyst Loading (mol%) | Temperature (°C) | Molecular Weight Range (kDa) | PDI |

|---|---|---|---|---|

| ε-Caprolactone | 0.5-2.0 | 110-150 | 10-100 | 1.05-1.25 |

| L-Lactide | 1.0-5.0 | 120-180 | 20-150 | 1.10-1.40 |

| Alkylene oxides | 0.1-1.0 | 25-80 | 5-50 | 1.05-1.20 |

Precursor for Organometallic Reagents and Complexes

Aluminum tert-butoxide functions as a crucial starting material for synthesizing diverse organometallic complexes with tailored reactivity profiles and coordination environments [18] [19] [20]. These applications leverage the compound's ability to undergo ligand exchange reactions and serve as a source of aluminum centers for complex synthesis.

Synthesis of Chiral Aluminum Complexes

Aluminum tert-butoxide reacts with chiral ligands including salen derivatives, biphenyl-bridged systems, and imino-phosphanamide frameworks to generate enantioselective catalysts [15] [20]. These complexes demonstrate exceptional performance in asymmetric transformations including Diels-Alder reactions, polymerization, and hydroamination processes [20].

Cluster and Polynuclear Complex Formation

Research reveals aluminum tert-butoxide readily forms polynuclear clusters through alkoxide bridging mechanisms [19] [21]. These clusters serve as models for aluminum oxide surfaces and demonstrate unique reactivity patterns including controlled oxygenation chemistry and substrate activation [19].

Atomic Layer Deposition Precursor Applications

Aluminum tert-butoxide and related alkoxides function as precursors for atomic layer deposition of aluminum oxide thin films [21] [22]. The compound's volatility, thermal stability, and clean decomposition chemistry make it suitable for producing high-quality oxide films with precise thickness control [22].

Organometallic Reagent Activation

Aluminum tert-butoxide activates various organometallic reagents through Lewis acid coordination or alkoxide exchange reactions [23]. These processes enhance reactivity of organolithium and organomagnesium compounds, enabling transformations under milder conditions with improved selectivity [23].

| Complex Type | Ligand Framework | Coordination Number | Primary Applications |

|---|---|---|---|

| Salen complexes | Tetradentate N₂O₂ | 5-6 | Asymmetric catalysis |

| Cluster compounds | Bridging alkoxides | 4-6 | Surface chemistry models |

| ALD precursors | Volatile alkoxides | 4 | Thin film deposition |

| Activated reagents | Mixed alkoxide/organyl | 3-5 | Enhanced reactivity |

Mechanistic Insights and Structure-Activity Relationships

X-ray crystallographic studies reveal aluminum tert-butoxide adopts various structural motifs depending on coordination environment and reaction conditions [18] [20]. Monomeric, dimeric, and higher-order oligomeric structures are observed, with bridging alkoxide ligands providing structural stability [19]. These structural variations directly impact catalytic activity and selectivity in synthetic applications [20].

The Lewis acidic aluminum center readily coordinates to various Lewis bases including ethers, amines, and phosphines, generating five- or six-coordinate complexes with enhanced reactivity [18]. This coordination flexibility enables fine-tuning of electronic properties and steric accessibility around the metal center [20].

Future Directions and Emerging Applications

Current research focuses on developing aluminum tert-butoxide derivatives with enhanced thermal stability, improved catalytic activity, and expanded substrate scope [19] [20]. Integration with sustainable synthesis methodologies and renewable feedstock processing represents a growing area of investigation [12].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H228 (100%): Flammable solid [Danger Flammable solids];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive